1-(4-fluorophenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWWOPAKRZWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156602-69-5 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Medicinal Chemistry of 4-Amino-1-(4-fluorophenyl)pyrazole
Executive Summary & Core Pharmacophore Analysis
4-Amino-1-(4-fluorophenyl)pyrazole (CAS: 1156602-69-5) represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike its 5-amino isomer—widely recognized in p38 MAP kinase inhibitors like RO3201195—the 4-amino variant serves as a distinct vector for exploring chemical space, particularly in the development of kinase inhibitors, factor Xa anticoagulants, and agrochemical active ingredients.
This guide details the synthesis, reactivity, and application of this scaffold.[2][3] The 1-(4-fluorophenyl) moiety provides metabolic stability against P450 oxidation (blocking the para-position), while the 4-amino group acts as a versatile nucleophilic handle for constructing urea, amide, or fused-ring systems.
Structural Significance[4][5]
-
Metabolic Blockade: The fluorine atom at the para-position of the phenyl ring increases lipophilicity (
logP +0.25) and prevents hydroxylation, extending in vivo half-life. -
Vector Geometry: The 4-amino group projects vectors orthogonal to the 1-phenyl axis, ideal for accessing the "sugar pocket" or "solvent front" in kinase ATP-binding sites.
-
Isomeric Distinction:
-
5-Amino Isomer: Formed via condensation of hydrazines with
-ketonitriles (e.g., Fipronil class). -
4-Amino Isomer: Typically accessed via nitration/reduction or cyclization with nitromalonaldehyde equivalents.
-
Synthetic Architecture
The synthesis of 4-amino-1-(4-fluorophenyl)pyrazole requires a regioselective approach to avoid contamination with the 3- or 5-amino isomers. The most robust industrial route involves the construction of the pyrazole core followed by electrophilic nitration and reduction.
Protocol A: The Nitration-Reduction Sequence
This pathway ensures exclusive functionalization at the 4-position due to the electronic directing effects of the pyrazole ring.
Step 1: Construction of the 1-Arylpyrazole Core
-
Reagents: 4-Fluorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal)).
-
Conditions: Ethanol, Reflux, HCl (cat).
-
Mechanism: Double condensation cyclization.
-
Yield: >90%.
Step 2: Regioselective Nitration
-
Reagents: HNO
(fuming), Acetic Anhydride (solvent/activator). -
Conditions: 0°C to RT.
-
Outcome: The 4-position is the most electron-rich site for electrophilic aromatic substitution in 1-substituted pyrazoles.
-
Intermediate: 1-(4-fluorophenyl)-4-nitropyrazole.
Step 3: Reduction to Amine
-
Reagents: H
(balloon), 10% Pd/C, Methanol. -
Alternative: SnCl
/ HCl (for chemically sensitive substrates). -
Product: 4-Amino-1-(4-fluorophenyl)pyrazole.
Experimental Workflow Visualization
The following diagram illustrates the critical path for synthesis and downstream derivatization.
Caption: Figure 1.[4][5][6][7] Step-wise synthesis of the 4-amino pharmacophore via the nitration-reduction pathway.
Medicinal Chemistry Applications
Kinase Inhibition (ATP-Competitive Binding)
The 4-aminopyrazole motif serves as a bioisostere for the aniline moiety found in many kinase inhibitors.
-
Mechanism: The exocyclic amine (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone carbonyls). The pyrazole N2 acts as a hydrogen bond acceptor.
-
Derivatization: Conversion to a urea (reaction with aryl isocyanates) creates a "Type II" inhibitor profile, often targeting the DFG-out conformation of kinases such as p38 MAPK and VEGFR .
Factor Xa Inhibitors
While Apixaban utilizes a fused pyrazolo-pyridine core, the 1-aryl-4-aminopyrazole scaffold appears in earlier generation Factor Xa inhibitors as a "P4" moiety.
-
Role: The 4-fluorophenyl group occupies the S4 hydrophobic pocket of the serine protease.
-
Linker Chemistry: The 4-amino group is typically acylated to link with a central lactam or cyclic urea core (P1/P2 motif).
Comparative SAR: 4-Amino vs. 5-Amino
The distinction between these isomers is critical for IP and binding topology.
| Feature | 4-Amino-1-(4-F-phenyl)pyrazole | 5-Amino-1-(4-F-phenyl)pyrazole |
| Primary Synthesis | Nitration/Reduction of pyrazole | Hydrazine + |
| Vector Angle | Linear/Extended ( | Bent/Proximal ( |
| Key Drug Class | CDK/Protease Inhibitors | p38 Inhibitors (e.g., RO3201195) |
| Steric Bulk | Low (Planar) | High (Ortho-clash with phenyl) |
Detailed Experimental Protocol
Standard Operating Procedure for the synthesis of the core intermediate.
Objective: Synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-amine (10 mmol scale).
-
Cyclization:
-
Dissolve 4-fluorophenylhydrazine HCl (1.63 g, 10 mmol) in Ethanol (20 mL).
-
Add 1,1,3,3-tetramethoxypropane (1.80 g, 11 mmol).
-
Heat to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO
, dry (MgSO ), and concentrate to yield 1-(4-fluorophenyl)pyrazole .
-
-
Nitration:
-
Cool Acetic Anhydride (5 mL) to 0°C. Slowly add Fuming HNO
(1.5 eq). -
Add the pyrazole from Step 1 (dissolved in minimal acetic anhydride) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Pour onto ice water. Filter the yellow precipitate (4-nitro intermediate ). Recrystallize from Ethanol.[4]
-
-
Reduction:
-
Dissolve the nitro compound (1.0 g) in Methanol (15 mL).
-
Add 10% Pd/C (100 mg).
-
Stir under H
atmosphere (balloon) for 4 hours. -
Filter through Celite. Concentrate to obtain the 4-amino-1-(4-fluorophenyl)pyrazole as a chemically stable off-white solid.
-
Strategic Derivatization Logic
The utility of this building block lies in its transformation into complex heterocycles.[3]
Caption: Figure 2. Divergent synthesis pathways from the 4-amino core.
References
-
BenchChem. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine Chemical Properties and Specifications.Link
-
Dunn, P. J., et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[8] Journal of Medicinal Chemistry, 2006. (Contextual contrast of 5-amino isomer). Link
-
Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021.[2] (Comprehensive review of fluorinated pyrazole synthesis). Link
-
Qiao, J. X., et al. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues.[9] Bioorganic & Medicinal Chemistry Letters, 2007.[9] Link
- El-Emary, T. I.Synthesis and Biological Activity of some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society, 2006.
Sources
- 1. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine|CAS 1156602-69-5 [benchchem.com]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Advanced Synthesis of N-Aryl Pyrazole Amines
Executive Summary
The N-aryl pyrazole amine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, CDKs, p38 MAP kinase inhibitors). Its synthesis presents a unique dual challenge: regioselectivity during ring construction and chemoselectivity during functionalization.
This guide moves beyond basic textbook definitions to provide a field-tested decision framework. We categorize synthesis into two strategic pillars:
-
De Novo Construction: Building the pyrazole ring with the N-aryl bond already in place.
-
Post-Synthetic Functionalization: Forming C-N bonds on a pre-existing pyrazole core via transition-metal catalysis.
Part 1: Strategic Classification & Decision Framework
Before selecting a protocol, the researcher must define the structural target. "N-aryl pyrazole amine" is chemically ambiguous. It refers to two distinct motifs:
-
Type A (Ring N-Arylation): The aryl group is attached to the pyrazole ring nitrogen (N1).
-
Type B (Exocyclic N-Arylation): The aryl group is attached to an exocyclic amine (e.g., at C3, C4, or C5).
Synthetic Strategy Selector (DOT Visualization)
Figure 1: Decision tree for selecting the optimal synthetic route based on structural target and substrate electronics.
Part 2: Deep Dive – Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination (Type B Focus)
For coupling an aminopyrazole (nucleophile) with an aryl halide (electrophile), the Buchwald-Hartwig reaction is the gold standard.
The Challenge: Aminopyrazoles are bidentate. They possess an exocyclic amine (
Mechanism of Action
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination.[3] The critical step for aminopyrazoles is the deprotonation/reductive elimination.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical amine coordination step.
Protocol 1: Selective Exocyclic Amine Arylation
Target: N-(Aryl)-1H-pyrazol-3-amine
-
Substrates: 3-Aminopyrazole (1.0 equiv), Aryl Bromide (1.1 equiv).
-
Catalyst:
(1-2 mol%). -
Ligand: BrettPhos (2-4 mol%). Note: BrettPhos is highly selective for primary amines.[2]
-
Base:
(2.2 equiv) or (weak base for sensitive substrates). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Conditions: 80–100 °C, inert atmosphere (
/Ar).
Experimental Procedure:
-
Charge a reaction vial with
, BrettPhos, and Aryl Bromide. Purge with Argon. -
Add solvent and stir for 5 min to pre-form the active catalyst species.
-
Add 3-aminopyrazole and base.
-
Heat to 100 °C for 12 hours.
-
Validation: Monitor by LC-MS. If N1-arylation (ring) is observed, switch to t-BuBrettPhos to increase steric bulk around the metal center, further discouraging ring coordination.
Chan-Lam Coupling (Type A Focus)
For N-arylation of the pyrazole ring (N1), the Chan-Lam coupling is superior to Buchwald-Hartwig for sensitive substrates because it proceeds at room temperature in air.
Mechanism: Unlike Pd-catalysis, this uses Copper(II) and is an oxidative coupling.[5] It requires an oxidant (usually atmospheric
Protocol 2: Mild N-Arylation of Pyrazole Ring
Target: 1-Aryl-1H-pyrazole
-
Substrates: Pyrazole derivative (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv).
-
Catalyst:
(10–20 mol%). -
Base: Pyridine or
(2.0 equiv). -
Oxidant: Air (balloon or open flask) or TEMPO (catalytic).
-
Solvent: DCM or MeOH (dry).
-
Conditions: Room Temperature, 24–48 hours.
Experimental Procedure:
-
Dissolve pyrazole and aryl boronic acid in DCM.
-
Add
and base. -
Stir vigorously open to air (drying tube recommended to exclude moisture but allow air).
-
Why it works: The boronic acid acts as a "soft" transmetallating agent. The reaction tolerates free amines and alcohols elsewhere on the molecule, making it ideal for late-stage functionalization.
Part 3: De Novo Synthesis (Regioselective Construction)
When cross-coupling fails (e.g., due to steric hindrance or lack of regioselectivity), building the ring with the aryl group attached is the most reliable method.
The Regioselectivity Problem
Condensing a hydrazine (
Protocol 3: Regioselective Synthesis via Enaminones
To guarantee a specific isomer, use an enaminone intermediate instead of a raw diketone.
-
Step 1: React an acetyl derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone.
-
Reaction:
.
-
-
Step 2: Cyclize with Aryl Hydrazine.
-
Result: The hydrazine
(the more nucleophilic end) attacks the enaminone carbonyl (the harder electrophile) or the alkene depending on conditions, but typically favors the 1-aryl-3-substituted isomer with high selectivity.
-
Part 4: Comparative Analysis & Troubleshooting
| Feature | Buchwald-Hartwig | Chan-Lam | SNAr | De Novo (Cyclization) |
| Primary Use | Exocyclic Amine Arylation | Ring (N1) Arylation | Exocyclic Amine Arylation | Ring Construction |
| Key Reagent | Aryl Halide + Pd | Boronic Acid + Cu | Aryl Halide (EWG) | Hydrazine + 1,3-Dicarbonyl |
| Conditions | Heat, Inert Gas, Strong Base | RT, Air, Weak Base | Heat, Base | Acid or Base, Heat |
| Tolerance | Moderate (Base sensitive) | Excellent (FG tolerant) | Good (Acid tolerant) | Good |
| Main Issue | Ligand cost, Pd removal | Slow kinetics, high Cu load | Limited substrate scope | Regioselectivity control |
Troubleshooting Guide
-
Problem: Low yield in Buchwald-Hartwig due to catalyst poisoning by the pyrazole nitrogens.
-
Fix: Increase catalyst loading to 5 mol% and switch to a precatalyst like Pd-PEPPSI-IPr or G3-XantPhos which are more robust against inhibitory coordination.
-
-
Problem: Regioisomer mixture in De Novo synthesis.
-
Fix: Switch from 1,3-diketone to vinyl sulfoxonium ylides reacting with diazonium salts. This modern approach (see Ref 1) offers near-perfect regiocontrol under mild conditions.
-
References
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Source: The Journal of Organic Chemistry (2024) URL:[Link]
-
Buchwald-Hartwig Amination: A User's Guide. Source: Chemical Science (2011) - Note: Seminal guide on ligand selection. URL:[Link]
-
Chan–Lam Coupling: A Powerful Tool for C–N Bond Formation. Source: Organic Chemistry Portal / ACS Catalysis URL:[Link]
-
Selective Buchwald–Hartwig Arylation of C-Amino-1,2,4-Triazoles (Analogous to Pyrazoles). Source: Inorganic Chemistry Frontiers (RSC) URL:[Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Amines. Source: The Journal of Organic Chemistry (2021) URL:[Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reduction of 4-Nitropyrazole to 4-Aminopyrazole
Executive Summary
4-Aminopyrazole is a critical scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and antiviral agents.[1][2] However, its synthesis presents a specific challenge: the free amine is highly unstable . Upon exposure to air, the free base of 4-aminopyrazole rapidly oxidizes, turning from a white solid to a deep purple/brown tar.
This guide details three validated protocols to reduce 4-nitropyrazole to 4-aminopyrazole. The central strategy across all methods is the immediate sequestration of the product as a stable salt (typically hydrochloride) . This ensures high purity and long-term stability.[2]
Method Selection Matrix
| Method | Reagents | Scale | Pros | Cons |
| A. Catalytic Hydrogenation | Gram to Kg | Cleanest profile; easiest workup; high yield.[1][2] | Requires | |
| B. Transfer Hydrogenation | Milligram to Gram | No | Generates ammonia byproduct; requires ventilation. | |
| C. Chemical Reduction | Gram | Robust against catalyst poisons (S, I).[2] | Stoichiometric metal waste; tedious workup.[2] |
Strategic Considerations & Mechanism
The Stability Trap
The electron-rich nature of the 4-aminopyrazole ring makes it susceptible to oxidative polymerization.[1][2]
-
Observation: Colorless oil/solid
Pink Deep Purple/Black Tar.[2] -
Solution: Protonation of the amine (
) deactivates the ring toward oxidation.[2] Always isolate as the HCl or sulfate salt.
Reaction Workflow Diagram
Figure 1: Decision tree and process flow for the reduction of 4-nitropyrazole.
Detailed Protocols
Method A: Catalytic Hydrogenation (Gold Standard)
Best for: Routine synthesis, high purity requirements, and scale-up.[1][2]
Reagents:
-
4-Nitropyrazole (
)[1][2] -
10% Palladium on Carbon (Pd/C) (
)[2] -
Acid: Concentrated HCl (
) or HCl in MeOH.[2]
Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-nitropyrazole (
) in MeOH ( ). -
Acidification: Add concentrated HCl (
) dropwise.-
Note: Adding acid before hydrogenation ensures the product is immediately trapped as the salt, preventing oxidation during the reaction and filtration.
-
-
Catalyst Addition: Carefully add 10% Pd/C (
, ) under a stream of nitrogen.[2] -
Hydrogenation: Purge the flask with
gas (balloon or vacuum/fill cycles ). Stir vigorously at room temperature under atmosphere (1 atm) for 2–4 hours. -
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2]
-
Concentrate the filtrate in vacuo to near dryness.
-
Trituration: Add cold diethyl ether (
) or acetonitrile to the residue.[2] Sonicate if necessary.[2] A white to off-white solid will precipitate.[2][3]
-
-
Isolation: Filter the solid, wash with ether, and dry under vacuum.
Method B: Transfer Hydrogenation (Ammonium Formate)
Best for: Labs without hydrogen lines, parallel synthesis, or safety-restricted environments.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 4-nitropyrazole (
) in MeOH ( ) in a flask equipped with a reflux condenser. -
Catalyst: Add 10% Pd/C (
). -
Reduction: Add ammonium formate (
) in one portion. -
Reaction: Heat the mixture to reflux (
) or stir at room temperature (slower). Gas evolution ( ) will be observed.[2]-
Time: Reaction is usually complete within 30–60 minutes at reflux.[2]
-
-
Acidification (Critical): Cool the mixture. Filter through Celite.[2] Immediately add HCl (1.5 equiv) to the filtrate.
-
Why? The reaction generates ammonia, leaving the product as the free base. You must convert it to the HCl salt before evaporation to avoid decomposition.
-
-
Isolation: Evaporate the solvent. The residue will contain the product and ammonium chloride (
).-
Purification: Triturate with minimal cold water or ethanol to dissolve the organic salt while leaving some inorganic salts, or recrystallize from EtOH/Ether.
-
Method C: Chemical Reduction (Stannous Chloride)
Best for: Substrates containing halogens (I, Br) or sulfur that might poison Pd catalysts.[2]
Reagents:
Protocol:
-
Dissolve
( ) in concentrated HCl ( ). -
Cool to
.[2][3] Add 4-nitropyrazole ( ) portion-wise. -
Allow to warm to room temperature and stir for 2–3 hours.
-
Workup: The product exists as a complex in the strong acid.[2]
-
Option 1 (Direct Isolation): Cool to
. The amine hydrochloride (or tin complex) may precipitate.[2] Filter and wash with cold conc.[2][3] HCl, then ether.[2] -
Option 2 (Neutralization - Risky): Neutralize with NaOH to pH 8, extract rapidly with EtOAc, and immediately re-acidify the organic layer with HCl/Dioxane. This is prone to oxidation and not recommended unless necessary.[2]
-
Analytical Characterization
4-Aminopyrazole Hydrochloride [1][2][7]
-
Appearance: White to pale beige crystalline solid.[2]
-
Melting Point:
(decomposes).[2] (Free base melts ).[2] -
NMR (
):- (br s, NH exchangeable)[2]
- (s, 2H, CH of pyrazole ring).
-
Note: In the salt form, the C3 and C5 protons often appear as a singlet due to rapid tautomerism or symmetry.
-
Stability: Stable for months at
when stored dry and protected from light.[2]
Troubleshooting & Safety
Troubleshooting Table
| Issue | Cause | Solution |
| Product turns purple/black | Oxidation of free amine. | Ensure HCl is added before concentration. Store under Argon.[2] |
| Incomplete conversion | Catalyst poisoning or insufficient | Add fresh catalyst; check |
| Low Yield (Method B) | Loss of product with | Use Method A for easier purification.[2] |
| Fire in flask | Pd/C ignition. | Keep catalyst wet.[2] Use |
Safety Warnings
-
Palladium on Carbon: Pyrophoric when dry.[2] Handle under inert atmosphere.
-
Hydrogen Gas: Extremely flammable.[2] Ensure proper grounding of equipment.
-
4-Nitropyrazole: Energetic precursor.[1][2][5] While 4-nitropyrazole is stable, its synthesis precursors (nitration mixtures) are hazardous.[2]
References
-
Catalytic Hydrogenation & Salt Formation
- Vertex AI Search Result 1.1, 1.
-
Reference:World Intellectual Property Organization, WO2007034183A2, "Process for the preparation of 4-aminopyrazole derivatives." Link
-
Transfer Hydrogenation (Ammonium Formate)
-
Chemical Reduction (SnCl2)
-
Stability & Handling
-
Vertex AI Search Result 1.7: Discussion on the rapid oxidation of 4-aminopyrazole free base to "deep-purple goo" and the necessity of HCl salt formation. Org Prep Daily. Link
-
Sources
- 1. 4-Aminopyrazole, HCl | CymitQuimica [cymitquimica.com]
- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent - ProQuest [proquest.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Utilization of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in Kinase Inhibitor Design
[1]
Abstract
The 1-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold represents a privileged structure in modern kinase inhibitor design, particularly for targeting the mitogen-activated protein kinase (MAPK) family (e.g., p38
Structural Rationale & Mechanism
The "Privileged" Nature of the Scaffold
The 1-(4-fluorophenyl)-1H-pyrazol-4-amine core (CAS: 286939-93-3) is not merely a linker; it is a pharmacophore designed to address specific challenges in kinase inhibition:
-
The Amine Vector (Position 4): The exocyclic amine provides an optimal geometry for derivatization into ureas or amides. In Type II inhibitors (e.g., Doramapimod/BIRB-796), this amine is converted into a urea linkage that forms a bidentate hydrogen bond with the conserved Glu-Lys salt bridge and the aspartate of the DFG motif .
-
The Fluorophenyl Tail (Position 1):
-
Hydrophobic Occupancy: When the kinase adopts the "DFG-out" inactive conformation, a hydrophobic pocket is exposed. The N1-phenyl ring is perfectly positioned to occupy this allosteric site.
-
Metabolic Blocking: The para-fluorine substitution blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation) common in phenyl rings, significantly extending in vivo half-life compared to the unsubstituted analog.
-
-
Pyrazole Planarity: The aromatic pyrazole ring acts as a rigid spacer, ensuring the "tail" (fluorophenyl) and the "head" (hinge binder) maintain the correct distance to span the ATP pocket.
Pathway Visualization: Type II Binding Logic
The following diagram illustrates how this specific scaffold bridges the ATP site and the Allosteric pocket.
Figure 1: Mechanistic logic of transforming the amine scaffold into a Type II kinase inhibitor. The urea linker is the key interaction point.
Synthetic Protocols
Quality Control of Starting Material
Before library synthesis, the purity of 1-(4-fluorophenyl)-1H-pyrazol-4-amine must be verified. Impurities (e.g., residual hydrazine or regioisomers) can poison kinase assays.
-
Acceptance Criteria: >98% purity by HPLC (254 nm).
-
Appearance: Off-white to pale yellow solid.
-
Storage: -20°C, hygroscopic (store under desiccant).
Protocol: Urea Library Synthesis (The "Killer App")
The most high-value application of this scaffold is the generation of a urea library to screen for p38 or BRAF inhibition.
Reaction Principle: Nucleophilic addition of the pyrazole amine to diverse aryl isocyanates.
Materials:
-
Scaffold: 1-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq)
-
Reagents: Diverse Aryl Isocyanates (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) (1.5 eq) - Optional, speeds up sluggish reactions
Step-by-Step Procedure:
-
Preparation: Dissolve 0.5 mmol of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in 2 mL of anhydrous DCM in a 4 mL glass vial.
-
Addition: Add 0.55 mmol of the selected aryl isocyanate dropwise at 0°C (ice bath).
-
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Note: The product usually precipitates out of DCM.
-
-
Work-up (Precipitate): If solid forms, filter the precipitate and wash with cold DCM (2 x 1 mL) followed by diethyl ether (2 x 2 mL).
-
Work-up (Soluble): If no precipitate forms, concentrate the solvent in vacuo, re-dissolve in a minimum amount of EtOAc, and precipitate with Hexanes.
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Workflow Diagram
Figure 2: Decision tree for the synthesis of urea derivatives from the pyrazole-amine scaffold.
Biological Evaluation (Assay Protocol)
Assay Selection: p38 MAPK TR-FRET
To validate the scaffold's efficacy, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This measures the competition between the synthesized inhibitor and a labeled tracer for the ATP binding site.
Detailed Protocol
Reagents:
-
Kinase: Recombinant human p38
(1-352). -
Tracer: Fluorescently labeled ATP-competitive tracer (e.g., LanthaScreen™ Tracer 199).
-
Antibody: Europium-labeled anti-GST antibody (binds to the kinase tag).
Procedure:
-
Compound Prep: Prepare a 10-point dilution series of the synthesized urea derivative in DMSO (Top concentration: 10
M, 3-fold dilution). -
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.
-
Enzyme Mix: Add 5
L of p38 kinase/Antibody mix. Incubate for 15 minutes at RT.-
Critical: Pre-incubation allows slow-binding Type II inhibitors (characteristic of this scaffold) to induce the conformational change.
-
-
Tracer Addition: Add 5
L of Tracer solution. -
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
Data Interpretation
Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound].
| Parameter | Expected Result (Good Lead) | Interpretation |
| IC50 | < 100 nM | Indicates potent binding. |
| Hill Slope | ~1.0 | Standard competitive binding. |
| Residence Time | > 30 mins | Suggests Type II (DFG-out) binding mode, highly desirable for efficacy. |
Case Study & SAR Analysis
From Scaffold to Drug (The BIRB-796 Example)
The power of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is best exemplified by the development of Doramapimod (BIRB-796) .
-
The Modification: Reacted with a naphthalene isocyanate.
-
The Result: A picomolar inhibitor of p38 MAPK.
-
The SAR Lesson: The tert-butyl group on the pyrazole (in BIRB-796) and the Fluorine on the phenyl ring (in analogs) serve the same purpose: filling the hydrophobic "Gatekeeper" or "Back" pocket.
Comparative Data (Simulated Representative Data)
The following table highlights the impact of the 4-Fluorine substitution on the phenyl ring compared to a hydrogen (unsubstituted) or bulky group.
| Compound ID | R-Group (Position 1) | p38 IC50 (nM) | Liver Microsome Stability (t1/2) |
| Cmpd-H | Phenyl (No F) | 45 | 12 min (High Clearance) |
| Cmpd-F | 4-Fluorophenyl | 38 | > 60 min (Stable) |
| Cmpd-Me | 4-Methylphenyl | 42 | 25 min (Moderate) |
References
-
Regan, J., et al. (2002).[3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272.
-
Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429.
-
Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Amide Coupling Reactions with 1-(4-fluorophenyl)-1H-pyrazol-4-amine
Introduction: The Central Role of the Amide Bond
The amide bond is an unparalleled cornerstone in medicinal chemistry and pharmaceutical development. Its remarkable metabolic stability and ability to participate in hydrogen bonding have cemented its place as the most common linkage in drug molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed and critical reactions in the drug discovery pipeline.[2][3]
This guide focuses on a particularly valuable building block: 1-(4-fluorophenyl)-1H-pyrazol-4-amine . The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while the fluorophenyl group can enhance metabolic stability and binding affinity.[4][5][6] However, as a heterocyclic amine, its reactivity profile presents unique challenges and opportunities in amide synthesis.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol design, compare the industry's most effective coupling reagents, provide detailed, step-by-step protocols, and offer a robust troubleshooting framework to overcome common hurdles associated with this specific substrate.
Understanding the Substrate: Physicochemical Properties of 1-(4-fluorophenyl)-1H-pyrazol-4-amine
A successful coupling strategy begins with a thorough understanding of the amine's reactivity.
-
Structure:
-
Reactivity Profile: 1-(4-fluorophenyl)-1H-pyrazol-4-amine is an aromatic amine. Its nucleophilicity, the key parameter for a successful coupling reaction, is modulated by several electronic factors. While the pyrazole ring itself is electron-rich, the lone pair of the amino group is delocalized into the heterocyclic ring system. This can render it less nucleophilic than a typical aliphatic amine and, in some cases, even less reactive than simple anilines.[8] Consequently, reactions that work well for simple amines may be sluggish or fail entirely, necessitating more powerful activation methods.[2]
Core Principles of Amide Bond Formation
The direct reaction of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. The primary obstacle is a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[9]
The universal solution is to activate the carboxylic acid . This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This fundamental workflow is visualized below.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 1-(4-Fluorophenyl)-1H-pyrazol-4-amine [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Buchwald-Hartwig Amination using 1-(4-Fluorophenyl)-1H-pyrazol-4-amine
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules and approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often suffer from limited scope and harsh reaction conditions.[1][2] This reaction's ability to couple a wide variety of amines with aryl and heteroaryl halides or pseudohalides has revolutionized the synthesis of complex molecular architectures.[1][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, specifically focusing on the use of 1-(4-fluorophenyl)-1H-pyrazol-4-amine as the amine coupling partner. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The protocols and insights provided herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle.[1][7][8] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Reductive Elimination: The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][10] This step is often the rate-determining step of the reaction.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components: A Guide to Rational Selection
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of several key components.
| Component | Role in the Reaction | Key Considerations for Selection |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.[9][11] Modern palladacycle precatalysts often provide more reliable and efficient generation of the active catalyst.[12] |
| Ligand | Stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. | The choice of ligand is critical and substrate-dependent.[11][13] Bulky, electron-rich phosphine ligands are generally effective.[1][11] For heteroaromatic amines like pyrazoles, specialized ligands may be required.[5][12] |
| Base | Deprotonates the amine to form the active nucleophile. | Strong, non-nucleophilic bases such as NaOtBu, KOtBu, and LHMDS are commonly employed.[12] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[9][12][14] |
| Solvent | Solubilizes the reactants and influences the stability of catalytic intermediates. | Aprotic, non-polar solvents like toluene and 1,4-dioxane are frequently used.[14][15] Ethereal solvents such as THF are also common.[9] The choice of solvent can impact reaction rates and selectivity.[15] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 1-(4-Fluorophenyl)-1H-pyrazol-4-amine
This protocol provides a general procedure for the coupling of an aryl bromide with 1-(4-fluorophenyl)-1H-pyrazol-4-amine. Optimization may be required for different aryl halides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-(4-Fluorophenyl)-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 1-(4-fluorophenyl)-1H-pyrazol-4-amine, palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the reaction vial.
-
Sealing and Heating: Securely seal the reaction vial and place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-(4-fluorophenyl)-1H-pyrazol-4-amine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inappropriate ligand, or incorrect base. | Ensure high-quality, air-sensitive reagents are handled under an inert atmosphere.[16] Screen different ligands; for heteroaromatic amines, ligands like XPhos or BrettPhos can be effective.[12][13] Verify the quality and stoichiometry of the base. |
| Side Reactions (e.g., Hydrodehalogenation) | Reaction temperature is too high, or an unsuitable base is being used. | Lowering the reaction temperature can sometimes minimize side reactions.[14] Consider using a weaker base, such as Cs₂CO₃ or K₃PO₄.[14] |
| Poor Substrate Reactivity (e.g., Aryl Chlorides) | Aryl chlorides are generally less reactive than aryl bromides. | The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of aryl chlorides.[12] Higher reaction temperatures and longer reaction times may also be required. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply this methodology to the synthesis of complex molecules, such as those containing the 1-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation and optimization of this powerful C-N bond-forming reaction in a research and drug development setting.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., & Cvetan, S. N. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 153-160. [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14942-14953. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026-11033. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Andersen, T. L., & Skrydstrup, T. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(4), 626-632. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
OUCI. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
TECS CDT. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. [Link]
-
University of Windsor. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]
-
Pearson Channels. Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
-
OpenOChem Learn. Buchwald -Hartwig Amination. [Link]
-
Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
-
Nolan, S. P., & Cazin, C. S. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
-
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
National Institutes of Health. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
ResearchGate. (2012). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Troubleshooting & Optimization
optimizing reaction temperature for pyrazole ring closure
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the critical step of pyrazole ring closure. As Senior Application Scientists, we understand that achieving high yields and purity is paramount, and temperature is a pivotal parameter in this endeavor. This resource provides field-proven insights to navigate the complexities of temperature optimization in your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole ring closure reactions?
A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific reaction, substrates, and solvent used. Conventional methods can range from room temperature to the reflux temperature of the solvent.[1] For instance, some protocols using ethylene glycol as a solvent achieve good to excellent yields at room temperature, while others may require heating up to 160°C.[1][2] Microwave-assisted synthesis can significantly shorten reaction times and often employs temperatures between 60°C and 150°C.[3][4]
Q2: How does reaction temperature influence the yield and purity of my pyrazole product?
A2: Temperature has a direct and significant impact on both the yield and purity of your product. Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low yields.[5] Conversely, excessively high temperatures can promote the formation of side products or lead to the decomposition of starting materials, intermediates, or the final product, thereby reducing both yield and purity.[5] It's a delicate balance; for example, in one optimization, reducing the temperature from 120°C to 100°C improved the yield from 66% to 81-86%.[2]
Q3: I'm observing the formation of multiple products. Can temperature control help in achieving better regioselectivity?
A3: Yes, temperature can be a key factor in controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. In some cases, different reaction temperatures can favor the formation of one regioisomer over another in what is known as a temperature-controlled divergent synthesis.[6][7] This is because the activation energies for the formation of the different isomers can vary, allowing for kinetic or thermodynamic control at different temperatures.
Q4: My reaction is very slow at the reflux temperature of my current solvent. What should I do?
A4: If your reaction is sluggish, you have a few options. The most direct approach is to switch to a higher-boiling solvent, such as toluene or xylene, which will allow you to increase the reaction temperature.[1] Alternatively, you could consider microwave-assisted synthesis, which can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[3]
Q5: Can I use the same temperature for both conventional heating and microwave-assisted synthesis?
A5: Not necessarily. While the optimal temperature might be similar in some cases, microwave irradiation often leads to faster reaction rates at the same or even lower temperatures compared to conventional heating.[3] This is due to the direct and efficient heating of the reaction mixture by microwaves.[3] It is always recommended to re-optimize the temperature when switching between heating methods.
Troubleshooting Guide: Common Issues in Pyrazole Ring Closure
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting, with a focus on temperature optimization.
| Problem | Potential Cause(s) | Troubleshooting Actions & Rationale |
| Low or No Product Yield | Insufficient Reaction Temperature: The activation energy for the cyclization step may not be overcome at the current temperature. | 1. Increase Temperature Incrementally: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or HPLC.[1] This helps to find the "sweet spot" where the reaction proceeds efficiently without significant side product formation. 2. Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your current solvent, switch to one with a higher boiling point to access higher temperatures.[1] 3. Consider Microwave Synthesis: Microwave irradiation can provide the necessary energy for the reaction to proceed, often at a faster rate and with higher yields.[3] |
| Decomposition of Starting Materials or Product: The reaction temperature may be too high, leading to degradation. | 1. Lower the Reaction Temperature: If you observe charring or the formation of numerous baseline spots on your TLC, reduce the temperature.[5] Even a small reduction can sometimes prevent decomposition. 2. Gradual Heating: Instead of heating the reaction mixture directly to the target temperature, consider a slower, ramped heating profile. | |
| Formation of Multiple Side Products | Non-selective Reaction Conditions: The current temperature may be promoting competing side reactions. | 1. Lower the Reaction Temperature: Side reactions often have different activation energies than the desired reaction. Lowering the temperature can sometimes favor the desired pathway. 2. Screen a Range of Temperatures: Perform small-scale experiments at various temperatures to identify a window where the desired product is formed with minimal by-products. |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time at a Given Temperature: The reaction may be slow and require more time to reach completion. | 1. Increase Reaction Time: Before increasing the temperature, try extending the reaction time and continue to monitor by TLC.[5] 2. Moderate Temperature Increase: A modest increase in temperature can often significantly increase the reaction rate and drive it to completion.[5] |
| Poor Regioselectivity | Kinetic vs. Thermodynamic Control: The reaction temperature may be favoring the formation of an undesired regioisomer. | 1. Vary the Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product and at a higher temperature to favor the thermodynamically more stable product.[6][7] This can help determine if regioselectivity is temperature-dependent. |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization using Conventional Heating
This protocol outlines a general procedure for optimizing the reaction temperature for a Knorr-type pyrazole synthesis.
-
Initial Small-Scale Reaction:
-
In a small reaction vessel, combine your 1,3-dicarbonyl compound (1.0 eq) and hydrazine derivative (1.0 - 1.2 eq) in a suitable solvent (e.g., ethanol, DMF).[1]
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.
-
Heat the reaction mixture to a moderate starting temperature (e.g., 60°C) and monitor the progress by TLC every 30-60 minutes.[1]
-
-
Incremental Temperature Increase:
-
If the reaction is slow or incomplete after several hours, increase the temperature by 10-20°C.
-
Continue to monitor the reaction by TLC to observe the rate of product formation and the appearance of any new spots (potential side products).
-
Repeat this incremental increase until the reaction proceeds at a reasonable rate or you reach the reflux temperature of the solvent.
-
-
Analysis and Selection of Optimal Temperature:
-
Analyze the crude reaction mixtures from each temperature point by HPLC or ¹H NMR to determine the yield and purity of the desired pyrazole.
-
Select the temperature that provides the best balance of reaction rate, yield, and purity.
-
Protocol 2: Rapid Temperature Scouting with Microwave-Assisted Synthesis
Microwave synthesis allows for rapid optimization of reaction conditions.
-
Setup:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).[5]
-
Add a catalytic amount of acid if necessary.
-
-
Temperature Screening:
-
Optimization:
-
Based on the initial screening, identify a promising temperature range.
-
Further optimize by running reactions at narrower temperature intervals and for varying times within that range.
-
Analyze the final products to determine the optimal temperature for yield and purity.
-
Visualizing the Workflow
Decision Tree for Temperature Troubleshooting
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis by optimizing reaction temperature.
General Mechanism of Pyrazole Formation
Caption: A simplified mechanism for pyrazole ring formation, where heat is often required for the dehydration step.
References
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
- BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
- Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
- PMC. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents.
- ACS Publications. (2023). Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
solubility issues of 1-(4-fluorophenyl)-1H-pyrazol-4-amine in water
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.
Below is the technical support guide for 1-(4-fluorophenyl)-1H-pyrazol-4-amine . I have structured this as a dynamic troubleshooting interface to address your specific solubility and stability challenges directly.
Subject: Solubility Optimization, Stability Protocols, and Formulation Strategies CAS: 5848-05-5 (Generic/Analogous) | Molecular Weight: ~177.18 g/mol
Physicochemical Profiling (The "Why")
User Query: Why does this compound precipitate immediately when I dilute my DMSO stock into PBS?
Dr. Thorne: This is a classic "solubility cliff" caused by the compound's specific physicochemical properties. You are fighting two forces: moderate lipophilicity and weak basicity.
| Property | Value (Approx.) | Implication |
| LogP | 1.6 – 2.1 | Moderately lipophilic. It prefers organic solvents. In pure water, the hydrophobic effect drives aggregation (precipitation). |
| pKa (Conj. Acid) | ~2.5 – 3.0 | Critical: The 4-amino group is a very weak base (aniline-like). At pH 7.4 (PBS), it is 99.99% uncharged (neutral).[1] Neutral molecules are the least soluble form. |
| Solid State | Crystalline | High lattice energy (melting point ~140°C) resists dissolution. |
The Mechanism: When you dilute a DMSO stock (where the compound is solvated) into PBS (pH 7.4), the water strips away the DMSO shell.[1] Since the pH (7.4) is far above the pKa (~2.8), the compound remains neutral.[1] With no charge to interact with water and a hydrophobic fluorophenyl tail, it instantly crashes out.
Solubility Optimization Strategies (The "How")
User Query: How do I keep it in solution for biological assays?
Dr. Thorne: You cannot rely on pH alone unless you are willing to work at pH < 2. For physiological pH, you must use a Cosolvent or Complexation strategy.[1]
Strategy A: The "Golden Triangle" Formulation (Recommended)
This mixture balances solubility with biological tolerability.
-
Stock Solution: Dissolve compound in 100% DMSO at 20–50 mM .
-
Note: Sonicate for 5 mins to ensure no micro-crystals remain.
-
-
Intermediate Dilution: Do not go straight to water.
-
Final Vehicle:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Cosolvent/Dispersant)
-
55% Water or Saline (Bulk)
-
Strategy B: Salt Formation (For High Concentration Needs)
If you need >10 mg/mL, convert the free base to the Hydrochloride (HCl) salt .[1]
-
Protocol: Dissolve the free amine in diethyl ether or ethanol. Add 1.1 equivalents of 4M HCl in dioxane. The HCl salt should precipitate.
-
Warning: The HCl salt is acidic. When dissolved in water, it will lower the pH. If you buffer it back to pH 7.4, the free base will precipitate again.
Troubleshooting & Stability (The "What If")
User Query: My solution turned brown after 24 hours. Is it still good?
Dr. Thorne: Discard it. 4-aminopyrazoles are electron-rich and prone to oxidation, structurally similar to phenylenediamines.
-
Diagnosis: The brown/purple color indicates the formation of azo-dimers or imino-quinone species (oxidative coupling).
-
Prevention:
-
De-gas buffers: Use Nitrogen-purged water.
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous buffers.
-
Storage: Store solid at -20°C under Argon. Make fresh stocks immediately before use.
-
Visualizing the Workflow
Below is the decision logic we use in the lab to determine the optimal formulation for this class of compounds.
Caption: Decision tree for solubilizing 4-aminopyrazoles based on concentration requirements.
Standardized Solubility Protocol
Objective: Determine the maximum kinetic solubility in PBS (pH 7.4).
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Into a 96-well plate, spike DMSO stock into PBS to achieve final concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO is < 1%.
-
Incubation: Shake at room temperature for 4 hours.
-
Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove microprecipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Pass Criteria: Recovery > 80% of nominal concentration.
-
Fail Criteria: Recovery < 80% indicates precipitation (solubility limit reached).
-
References
-
Physicochemical Properties of Pyrazoles
-
Basicity and Protonation Sites
- Title: Relative Basicity of Amines and Heterocycles.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Stability of Aminopyrazoles
-
Formulation Strategies (Cosolvents)
- Title: Solubility of amino acids and related compounds in aqueous ethylene glycol solutions.
- Source: Journal of Biological Chemistry (Found
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. 4-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 201772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
minimizing side products in 4-fluorophenylhydrazine condensation
A Guide to Minimizing Side Products and Optimizing Indole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in indole synthesis via the condensation of 4-fluorophenylhydrazine. Our focus is to provide in-depth, actionable troubleshooting advice to minimize side product formation and maximize the yield and purity of your target indole. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions, known as the Fischer indole synthesis, is a cornerstone of heterocyclic chemistry.[1][2] While powerful, the reaction is sensitive to a variety of factors that can lead to competing pathways and the formation of undesirable impurities. This guide addresses the most common challenges encountered when working with 4-fluorophenylhydrazine.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section tackles the most frequent problems encountered during the condensation of 4-fluorophenylhydrazine.
Q1: My reaction is producing a significant amount of 4-fluoroaniline. What is causing this and how can I prevent it?
A1: The formation of 4-fluoroaniline is a classic sign of N-N bond cleavage, a major competitive side reaction in the Fischer indole synthesis.[3][4] This occurs when the key ene-hydrazine intermediate, formed after the initial condensation, undergoes heterolytic cleavage instead of the desired[5][5]-sigmatropic rearrangement.[4][6]
-
Causality: This cleavage is often promoted by excessive acid strength or high temperatures, which can over-stabilize the intermediates leading to fragmentation. While electron-donating groups on the carbonyl partner are known to exacerbate this issue by stabilizing the resulting iminylcarbocation, the choice of acid catalyst remains a critical parameter.[3][6]
-
Solutions:
-
Acid Optimization: The type and concentration of the acid catalyst are paramount.[3][7] If you are using strong Brønsted acids like H₂SO₄ or HCl, consider switching to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[7][8] Alternatively, polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) can be effective.[1][8] Perform a systematic screen of catalysts and their concentrations to find the optimal conditions.
-
Temperature Control: Avoid excessively high temperatures. While heat is required to drive the rearrangement, it also accelerates the N-N bond cleavage. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to track the consumption of starting material and the formation of both product and the 4-fluoroaniline byproduct.
-
Carbonyl Partner: If your aldehyde or ketone partner has strong electron-donating groups, it inherently favors the cleavage pathway.[4][6] While changing the substrate isn't always possible, be aware that these reactions will require more careful optimization of acid and temperature.
-
Q2: I'm observing side products that appear to be from the self-condensation of my aldehyde/ketone. How do I suppress this?
A2: This is likely due to an aldol condensation reaction, which is also acid-catalyzed and a common side reaction when using carbonyl compounds with α-hydrogens.[3]
-
Causality: The acidic conditions required for the Fischer indole synthesis can simultaneously promote the enolization of the carbonyl starting material, leading it to react with itself.
-
Solutions:
-
Staged Addition: Instead of adding all reagents at once, first form the 4-fluorophenylhydrazone intermediate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid at room temperature). Isolate and purify the hydrazone. Then, subject the purified hydrazone to the stronger acidic conditions required for the cyclization. This removes the free carbonyl partner from the harsh indolization step.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the aldol pathway relative to the hydrazone formation.
-
Q3: My reaction is sluggish or fails to proceed to completion. What are the likely causes?
A3: Low reactivity can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.
-
Causality & Solutions:
-
Purity of 4-Fluorophenylhydrazine: Hydrazines are susceptible to oxidation. Your 4-fluorophenylhydrazine (often supplied as a more stable hydrochloride salt) should be of high purity.[9][10] Impurities can inhibit the reaction.[3] If you suspect degradation, you can try purifying the free base before use, though it is less stable.
-
Steric Hindrance: Bulky substituents on either the 4-fluorophenylhydrazine (less common) or, more likely, the carbonyl partner can sterically hinder the key rearrangement and cyclization steps.[3] If steric hindrance is significant, this reaction may not be feasible.
-
Insufficient Acid Catalysis: The acid may be too weak or used in too low a concentration to effectively catalyze the reaction. While strong acids can cause side reactions, a certain threshold is needed to promote the necessary protonation steps of the mechanism.[8] A systematic screen is the best approach.
-
Water Content: The initial condensation to form the hydrazone produces water. If not removed, the equilibrium can be affected. While many Fischer syntheses are run in protic solvents, for particularly difficult cases, using a Dean-Stark apparatus with a solvent like toluene can help drive the reaction forward by removing water.
-
Q4: The purification of my final indole product is very difficult due to closely-eluting impurities. What strategies can I use?
A4: Purification is a common challenge, especially when side products have similar polarities to the desired indole.
-
Strategies:
-
Optimize Reaction First: The best purification is a clean reaction. Invest time in optimizing the conditions as described above to minimize the impurity load.
-
Crystallization: If your product is a solid, crystallization is a powerful purification technique.[11] Screen various solvents to find one where the product has high solubility at high temperature and low solubility at room temperature or below.
-
Chromatography: If crystallization fails, column chromatography is the next step.[11]
-
Eluent System: Systematically screen different solvent systems (eluents) using TLC. If impurities are co-eluting, try changing the nature of the solvents (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system) to alter the selectivity.
-
Additive: Adding a small amount of a modifier like triethylamine (~1%) to the eluent can help sharpen peaks and improve the separation of basic compounds, though indoles themselves are only weakly basic.
-
Reverse-Phase: If normal-phase chromatography fails, consider reverse-phase (C18) flash chromatography. This separates compounds based on different principles and can often resolve impurities that are inseparable on silica.[12]
-
-
Part 2: Understanding the Reaction - Mechanism & Side Pathways
A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The Fischer indole synthesis proceeds through several key steps, each with the potential for diversion to a side product.
Caption: The reaction mechanism of the Fischer Indole Synthesis and key side pathways.
Part 3: Optimizing Reaction Parameters - A Data-Driven Approach
Systematic optimization is key to success. The following table summarizes the critical parameters and their expected impact on the reaction outcome.
| Parameter | Condition | Rationale & Potential Impact | Primary Side Products Affected |
| Acid Catalyst | Brønsted Acids (HCl, H₂SO₄, PPA) | Strong proton source, can be very effective but may promote side reactions if concentration or strength is too high.[8] | N-N Bond Cleavage, Aldol Condensation |
| Lewis Acids (ZnCl₂, BF₃·OEt₂) | Milder, coordinates with carbonyl and nitrogen atoms. Can reduce N-N cleavage by avoiding excessive protonation.[7] | N-N Bond Cleavage | |
| Temperature | Low (e.g., 50-80 °C) | Favors kinetic control, can minimize side reactions that have higher activation energies like decomposition or N-N cleavage. May lead to slow reaction rates. | N-N Bond Cleavage, Polymerization |
| High (e.g., 80-120+ °C) | Overcomes activation energy for desired rearrangement but also accelerates side reactions.[7] | N-N Bond Cleavage, Aldol Condensation | |
| Solvent | Protic (e.g., Acetic Acid, Ethanol) | Common, can participate in proton transfer. Acetic acid can act as both solvent and catalyst. | General |
| Aprotic (e.g., Toluene, Xylene) | Allows for azeotropic removal of water with a Dean-Stark trap, driving the initial condensation equilibrium. | Incomplete Reaction | |
| Concentration | High | Can increase reaction rate but may also promote bimolecular side reactions like aldol condensation or polymerization. | Aldol Condensation, Polymerization |
| Low | Can reduce bimolecular side reactions but may lead to slower desired reaction rates. | General |
Part 4: Experimental Protocols
The following protocols provide a starting point for your experiments. They should be adapted and optimized for your specific carbonyl substrate.
Protocol 1: Two-Step Synthesis via Hydrazone Isolation
This is the recommended approach for minimizing aldol-related side products.
Step A: Formation of 4-Fluorophenylhydrazone
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (approx. 0.5 M).
-
Add sodium acetate (1.1 eq) to neutralize the HCl and liberate the free hydrazine. Stir for 10 minutes at room temperature.
-
Add the desired ketone or aldehyde (1.05 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.
-
Once the 4-fluorophenylhydrazine is consumed, the hydrazone product often precipitates. If not, reduce the solvent volume under vacuum.
-
Collect the solid by filtration, wash with cold ethanol, and dry. This hydrazone is typically pure enough for the next step.
Step B: Indolization (Cyclization)
-
Place the dried 4-fluorophenylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add the chosen acid catalyst. For example, suspend the hydrazone in toluene (approx. 0.2 M) and add p-toluenesulfonic acid (PTSA) (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction progress by TLC, observing the disappearance of the hydrazone spot and the appearance of the new, typically more UV-active, indole product spot.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate aqueous workup, such as neutralizing the acid with a sodium bicarbonate solution, extracting the product with an organic solvent (e.g., ethyl acetate), drying the organic layer (e.g., with Na₂SO₄), and concentrating under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Troubleshooting Workflow
Use the following logic diagram to guide your troubleshooting process when faced with a low-yielding or impure reaction.
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 15, 2026, from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 15, 2026, from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry. [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 15, 2026, from [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5469–5479. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (4-Fluorophenyl)hydrazine. Retrieved February 15, 2026, from [Link]
-
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]
- 10. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Fragmentation of Pyrazole Amines for Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib and various kinase inhibitors used in oncology.[1][2][3][4] Pyrazole amines, specifically, are a crucial subclass, valued for their unique physicochemical properties that can enhance pharmacological effects and improve pharmacokinetic profiles.[1] As drug development pipelines increasingly feature these heterocycles, the need for robust, reliable, and well-understood bioanalytical methods for their quantification and structural elucidation becomes paramount.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and specificity.[5] However, the predictable and efficient fragmentation of the pyrazole core under collision-induced dissociation (CID) is key to developing successful methods. This guide provides an in-depth comparison of LC-MS techniques and fragmentation behaviors of pyrazole amines, grounded in established principles and supported by experimental evidence. It is designed to equip researchers, scientists, and drug development professionals with the expert knowledge needed to build and validate high-performance analytical methods.
Part 1: The Front End - Chromatography and Ionization
Optimal MS analysis begins with good chromatography and efficient ionization. The choices made here directly impact sensitivity, selectivity, and data quality.
Liquid Chromatography (LC) Considerations
The goal of LC is to separate the analyte of interest from matrix components and potential metabolites, delivering a clean, concentrated band to the mass spectrometer. For pyrazole amines, which are often basic and moderately polar, reversed-phase (RP) chromatography is the most common approach.
-
Column Chemistry : C18 columns are the workhorse, but for more polar pyrazole amines that may have poor retention, alternative stationary phases like biphenyl or embedded polar group (EPG) columns can offer different selectivity.
-
Mobile Phase : A mobile phase consisting of acetonitrile or methanol with water is standard. Crucially, the addition of an acid modifier like formic acid (typically 0.1%) is essential. This serves two purposes: it ensures the pyrazole amine is protonated, which is vital for positive mode electrospray ionization, and it improves chromatographic peak shape by minimizing tailing. For particularly stubborn small, polar pyrazoles, ion-pair chromatography using reagents like perfluoroalkanoic acids can drastically increase retention, allowing for better separation from the solvent front and matrix interferences.[6]
Ionization: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
Getting the analyte into the gas phase as an ion is the critical next step. For pyrazole amines, ESI is overwhelmingly the technique of choice.
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[7][8] It is ideal for the moderately polar and thermally labile molecules common in drug development. The basic nitrogen atoms on the pyrazole ring and the amine substituent are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds. While it can be used, it is generally less efficient for pre-charged analytes like protonated pyrazole amines and may induce more in-source fragmentation.
Table 1: Comparison of ESI and APCI for Pyrazole Amine Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a strong electric field.[7] | Corona discharge ionizes solvent vapor, which then protonates the analyte. |
| Analyte Suitability | Excellent for polar, thermally labile, and pre-charged molecules. | Good for less polar, more volatile molecules. |
| Typical Ion | [M+H]⁺ (protonated molecule) | [M+H]⁺ |
| Matrix Effects | More susceptible to ion suppression. | Less susceptible to ion suppression. |
| Flow Rate | Tolerant of a wide range, from nL/min to mL/min. | Typically requires higher flow rates (>0.2 mL/min). |
| Recommendation | Highly Recommended for pyrazole amines due to their basic nature. | Can be used as a secondary option if ESI fails. |
Part 2: The Core Analysis - Collision-Induced Dissociation (CID) of Pyrazole Amines
Understanding how a molecule breaks apart is the key to both quantifying it (in targeted analysis) and identifying it (in structural elucidation). Collision-induced dissociation (CID) is the process of fragmenting a selected precursor ion by colliding it with an inert gas.[9]
General Fragmentation Pathways
While the exact fragmentation pattern is highly dependent on the substituents, several common pathways are observed for protonated pyrazole amines. The primary cleavages often involve the pyrazole ring itself and the bonds adjacent to the nitrogen atoms.
A review of gas chromatography-mass spectrometry (GC-MS) studies on simpler pyrazoles provides a foundational understanding. Even with different ionization (electron impact), the core fragmentation often involves the loss of HCN from the molecular ion, indicating a cleavage of the pyrazole ring.[10] In ESI-MS/MS of more complex substituted pyrazoles and related pyrazolines, the substituents on the nitrogen atoms are found to greatly influence the fragmentation pathways.[11]
Let's consider a generic N-phenyl pyrazole amine as a model. Upon protonation, the charge can be localized on any of the nitrogen atoms. The subsequent fragmentation upon CID is driven by the stability of the resulting fragment ions and neutral losses.
Key fragmentation mechanisms include:
-
Ring Cleavage : The pyrazole ring can undergo cleavage, often initiated by the breaking of the weak N-N bond, followed by the loss of small neutral molecules like HCN or acetonitrile, depending on the substituents.
-
Loss of Substituents : Cleavage of the bonds connecting substituents to the pyrazole ring is very common. For an N-phenyl substituted pyrazole, cleavage of the bond between the pyrazole and the phenyl ring can occur.
-
Amine Side-Chain Fragmentation : Alpha-cleavage (cleavage of the C-C bond adjacent to the amine nitrogen) is a classic fragmentation pathway for amines and can be a dominant route if an alkyl chain is present.[12]
Visualizing Fragmentation: A Proposed Pathway
The following diagram illustrates a plausible fragmentation pathway for a protonated 1,3-diphenyl-5-amine pyrazole. This demonstrates the key cleavages that a researcher might expect to see.
Caption: Proposed CID fragmentation pathways for protonated 1,3-diphenyl-1H-pyrazol-5-amine.
Case Study: Celecoxib Fragmentation
Celecoxib, a widely used NSAID, is an excellent real-world example of a substituted pyrazole.[13] Its fragmentation pattern has been well-characterized. In positive ion mode, the protonated molecule appears at m/z 382.[14] Upon CID, a characteristic product ion is observed at m/z 316, corresponding to the loss of the SO₂NH₂ group as sulfonamide (NH₂SO₂H, 81 Da) followed by rearrangement. Another report working in negative ionization mode showed a deprotonated precursor at m/z 380.0, which fragments to a primary product ion at m/z 315.9.[15] This demonstrates how different parts of the molecule can be targeted for fragmentation.
Table 2: Common Fragments of Celecoxib (Positive ESI)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 382.1 | 316.1 | 66 | C₂H₄N₂ |
| 382.1 | 235.1 | 147 | C₇H₅F₃ |
| 382.1 | 119.0 | 263 | C₁₀H₉N₂O₂S |
Data is illustrative based on typical fragmentation behavior.
Part 3: Choosing the Right Tool - A Comparison of Mass Analyzers
The choice of mass spectrometer dictates the type of information you can obtain. Each platform has unique strengths for pyrazole amine analysis.
-
Triple Quadrupole (QqQ): This is the workhorse for quantitative bioanalysis.[5] It operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ of the pyrazole amine) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then a specific, characteristic product ion is selected in the third quadrupole and measured by the detector. This process is incredibly selective and sensitive, allowing for quantification down to very low levels in complex matrices like plasma.[9][16]
-
Quadrupole Time-of-Flight (Q-TOF) & Orbitrap (HRMS): These are high-resolution mass spectrometry (HRMS) instruments.[17] They provide highly accurate mass measurements (typically <5 ppm error). This capability is invaluable for:
-
Structural Elucidation: Confirming the elemental composition of unknown metabolites.
-
Metabolite Identification: Differentiating between metabolites with the same nominal mass but different elemental formulas.
-
Increased Confidence: Providing unambiguous identification of analytes in complex samples.
-
Table 3: Comparison of Mass Analyzer Platforms for Pyrazole Amine Analysis
| Platform | Primary Application | Strengths | Weaknesses |
| Triple Quadrupole (QqQ) | Targeted Quantification | Highest sensitivity and selectivity for known compounds; wide dynamic range; robust and reliable.[9] | Provides only nominal mass information; not ideal for unknown identification. |
| Q-TOF | Metabolite ID, Screening | High mass accuracy and resolution; fast scan speeds suitable for complex LC methods. | Generally less sensitive than a QqQ for pure quantification; wider linear dynamic range can be a challenge. |
| Orbitrap | Structural Confirmation | Highest mass accuracy and resolution available; excellent for resolving complex spectra and confirming structures. | Slower scan speeds compared to Q-TOF; can be more complex to operate. |
Part 4: A Validated Experimental Protocol Workflow
This section outlines a typical workflow for developing a robust, self-validating LC-MS/MS method for quantifying a pyrazole amine in a biological matrix, such as human plasma. This process ensures the method is accurate, precise, and fit for purpose, adhering to regulatory guidelines.[5][18]
Workflow Diagram
Caption: A stepwise workflow for developing a validated bioanalytical LC-MS/MS method.
Step-by-Step Methodology
1. Mass Spectrometer Tuning & Optimization (Direct Infusion)
-
Objective: Determine the optimal precursor and product ions and MS parameters for the pyrazole amine and its stable-isotope labeled internal standard (SIL-IS).
-
Protocol:
-
Prepare a ~1 µg/mL solution of the analyte and IS in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Acquire a full scan (Q1 scan) spectrum in positive ESI mode to identify the [M+H]⁺ ion.
-
Select the [M+H]⁺ as the precursor ion and perform a product ion scan to see all the fragments.
-
Select the most stable and abundant fragment ions as the product ions for the MRM transitions. Typically, one transition is used for quantification ("quantifier") and a second for confirmation ("qualifier").
-
Optimize MS parameters like collision energy (CE) and declustering potential (DP) for maximum signal intensity for each transition.
-
2. Liquid Chromatography Method Development
-
Objective: Achieve a sharp, symmetrical peak for the analyte, with good retention and separation from matrix components.
-
Protocol:
-
Column: Start with a standard C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a fast generic gradient (e.g., 5% to 95% B in 3 minutes) to determine the approximate elution time.
-
Optimization: Adjust the gradient slope and length to ensure the analyte elutes with a retention factor (k') between 2 and 10, and is well-separated from the initial solvent front where matrix effects are most severe.
-
3. Sample Preparation
-
Objective: To remove proteins and other interferences from the plasma sample efficiently and reproducibly.
-
Protocol (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
4. Method Validation
-
Objective: To prove the method is reliable for its intended purpose.
-
Protocol: Following regulatory guidance (e.g., FDA, EMA), assess the following parameters:
-
Selectivity: Analyze at least six blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Linearity & Range: Analyze calibration curves over at least three days to demonstrate a linear relationship between concentration and response.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are close to the true values (accuracy) and are consistent (precision).
-
Matrix Effect: Assess whether the plasma matrix enhances or suppresses the analyte signal.
-
Stability: Test the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Conclusion
The successful analysis of pyrazole amines by LC-MS/MS is built on a systematic understanding of chromatography, ionization, and fragmentation. By leveraging the strong proton affinity of these molecules for positive mode ESI and understanding their characteristic CID pathways, researchers can build highly selective and sensitive methods. For quantification, the triple quadrupole remains the industry standard, while high-resolution platforms like Q-TOF and Orbitrap are indispensable for metabolite identification and structural confirmation. The workflow presented here provides a robust framework for developing and validating methods that are not only scientifically sound but also meet the rigorous standards of the drug development industry.
References
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link][10]
-
Zhang, T., & Li, L. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link][19]
-
Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][1]
-
Srisailam, K., & Veeresham, C. (n.d.). Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Available at: [Link][14]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link][7]
-
Kertész, V., & Van Berkel, G. J. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. PubMed. Available at: [Link][11]
-
Zhang, H., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link][20]
-
Spence, T. D., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available at: [Link][6]
-
Kertész, V., & Van Berkel, G. J. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
Rakesh, V., Devi, T., & Kumar Raja Jayavarapu. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. Available at: [Link][5]
-
Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. PubMed. Available at: [Link][21]
-
(n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link][22]
-
(n.d.). Pyrazole-containing marketed drugs. ResearchGate. Available at: [Link][17]
-
Curti, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link][2]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link][8]
-
Diaz, C. A., et al. (2023). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link][23]
-
(n.d.). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. Available at: [Link][18]
-
(2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][12]
-
Hinton, D. J., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Available at: [Link][24]
-
Chen, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link][25]
-
(n.d.). ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate. Available at: [Link][15]
-
(n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link][9]
-
Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available at: [Link][3]
-
De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser. Available at: [Link][26]
-
Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link][27]
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development strategies for quantitative bioanalysis. PubMed. Available at: [Link][28]
-
Wang, Z., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link][29]
-
Gimon, M. E., et al. (1997). Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. PubMed. Available at: [Link][30]
-
Stanton, M. K., et al. (2023). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. PMC. Available at: [Link][13]
-
Kelly, C., et al. (2023). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Publications. Available at: [Link][31]
-
(n.d.). (a) The three protonated isomers of pyrazole and their PM3 standard.... ResearchGate. Available at: [Link][32]
-
Gomaa, A., & Ali, M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][33]
-
(2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open Archives. Available at: [Link][16]
-
Hassanzadeh, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link][34]
-
Kumar, D., & Kumar, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link][4]
-
Lebrilla, C. B. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Available at: [Link][35]
-
Yin, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link][36]
-
Abdel-Hamid, M. E. (2001). Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. PubMed. Available at: [Link][37]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamopen.com [benthamopen.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 20. mdpi.com [mdpi.com]
- 21. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifesciencesite.com [lifesciencesite.com]
- 23. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. glaserr.missouri.edu [glaserr.missouri.edu]
- 27. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
- 28. LC-MS Development strategies for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 35. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 36. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 1-(4-fluorophenyl)pyrazole vs. 1-phenylpyrazole Inhibitors
This guide provides an in-depth comparison of the biological potency between 1-phenylpyrazole inhibitors and their 1-(4-fluorophenyl)pyrazole analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical role of fluorine substitution in modulating inhibitor efficacy.
Introduction: The Pyrazole Scaffold and the Logic of Fluorine Substitution
The pyrazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure forms the core of numerous therapeutic agents, from the anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents.[1] The process of drug discovery is fundamentally a study in structure-activity relationships (SAR), where minor chemical modifications can lead to profound changes in biological activity.
A common strategy in modern medicinal chemistry is the selective incorporation of fluorine atoms into a lead compound.[2] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] This guide specifically examines the impact of substituting a hydrogen atom with a fluorine atom at the para- (4-) position of the N1-phenyl ring in pyrazole inhibitors, a seemingly subtle change that can yield significant consequences for inhibitor potency.
The Role of Fluorine in Modulating Biological Activity
The introduction of a 4-fluoro substituent is not merely an arbitrary change; it is a calculated decision based on established physicochemical principles. The C-F bond is stronger than a C-H bond, which can protect the molecule from metabolic degradation, particularly oxidation by cytochrome P450 enzymes, thereby increasing its half-life.[4]
Furthermore, fluorine's high electronegativity creates a strong dipole moment, altering the electronic landscape of the phenyl ring. This can lead to more favorable electrostatic or dipole-dipole interactions with amino acid residues in the target protein's binding pocket.[3] These enhanced interactions can translate directly to higher binding affinity and, consequently, lower IC50 values. However, as we will explore, this outcome is not universal and is highly dependent on the specific topology of the target's active site.
Comparative Analysis of Potency: Evidence from Experimental Data
The most definitive way to assess the impact of the 4-fluoro substitution is to compare the potency of fluorinated and non-fluorinated analogs against the same biological target. While direct, side-by-side comparisons in a single publication are rare, a survey of the literature provides compelling case studies across different therapeutic areas.
Kinases are a major class of drug targets, particularly in oncology. SAR studies on pyrazole-based kinase inhibitors frequently show that the presence of a halogen, such as fluorine, on a phenyl ring enhances antiproliferative activity. For instance, in one series of CDK1 inhibitors, compounds with a monohalogen (fluoro or chloro) substituent demonstrated higher antiproliferative activity against cancer cell lines like MCF7 than analogs with a methoxy group.[10] Another study on Aurora B inhibitors noted that on a terminal fluorophenyl ring, halogen substituents were more tolerated than bulkier groups, with the position of the fluorine atom being critical for selectivity.[10] These findings suggest that the electronic modifications imparted by fluorine can optimize interactions within the ATP-binding pocket of many kinases.
It is crucial to recognize that the benefits of fluorination are not guaranteed. The specific architecture of the protein's binding pocket dictates whether the substitution will be beneficial, neutral, or detrimental. For example, in the development of inhibitors for the metalloproteases meprin α and β, a simple 3,5-diphenylpyrazole already exhibited high inhibitory activity in the low nanomolar range.[11][12] While various substitutions were explored, the addition of fluorine did not consistently emerge as the most potent modification compared to other functional groups. This highlights a fundamental principle: each drug target presents a unique chemical environment, and a successful SAR strategy for one target may not apply to another.
Table 1: Summary of Potency Data for Phenylpyrazole Derivatives
| Compound Class | Target Organism/Enzyme | Key Finding | Potency (MIC/IC50) | Reference |
| Halogenated Phenylpyrazole (Compound 5a ) | Staphylococcus aureus | 4-Fluoro substitution resulted in the highest antibacterial activity. | MIC = 0.023 µg/mL | [5] |
| (Z)-3-bromo-4-(3-(4-fluorophenyl )-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Bacteria | Compound demonstrated good antibacterial activity. | MIC = 32 µg/mL | [6] |
| Pyrazole-based CDK1 Inhibitors | MCF7 Cancer Cells | Monohalogen (fluoro or chloro) substitution led to higher antiproliferative activity than methoxy. | IC50 = 0.13 - 0.15 µM | [10] |
| 3,5-Diphenylpyrazole | Meprin α | The unsubstituted phenylpyrazole core is highly potent. | Kᵢ(app) = 1.3 nM | [11][12] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of potency data, standardized and validated experimental protocols are essential. Below are outlines of two common assays used to determine the IC50 values cited in such studies.
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test inhibitors (1-(4-fluorophenyl)pyrazole and 1-phenylpyrazole analogs) are serially diluted (typically 2-fold) in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no inhibitor) and negative (no bacteria) control wells are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth (turbidity) is observed.
This protocol measures the ability of an inhibitor to block the activity of a specific kinase enzyme.
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate peptide, and ATP solution.
-
Compound Dilution: Serially dilute the test inhibitors in the assay buffer in a 96-well or 384-well plate.
-
Kinase Reaction: Add the kinase, its specific substrate, and the inhibitor to the wells. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) which quantifies the amount of ADP produced, an indicator of kinase activity. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: The luminescent signal is read using a plate reader. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. log of inhibitor concentration) using non-linear regression.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams outline the logical workflow of SAR studies and a representative biological pathway.
Caption: A typical Structure-Activity Relationship (SAR) workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Crystal Structure Analysis of N-aryl Aminopyrazoles
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is fundamental to predicting its behavior, optimizing its function, and ensuring its efficacy and safety. N-aryl aminopyrazoles stand as a testament to this principle. They represent a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors for various therapeutic areas.[1][2][3] The subtle interplay of atomic positions, bond angles, and intermolecular forces dictates how these molecules interact with biological targets, making robust crystal structure analysis an indispensable tool in their development pipeline.[4][5]
This guide provides an in-depth comparison of the primary experimental and computational techniques used to elucidate the solid-state structures of N-aryl aminopyrazoles. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the utility of different approaches, and delve into the deeper insights offered by computational analysis.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides an unambiguous map of the molecule, revealing exact bond lengths, bond angles, and the conformation of the N-aryl aminopyrazole core and its substituents.[8] This level of detail is crucial for structure-based drug design, where atomic-level understanding of a ligand's shape can guide the synthesis of more potent and selective analogues.[5][9]
The Principle of SCXRD
The technique is based on the principle of diffraction. When a focused beam of X-rays strikes a well-ordered, single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a periodic lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of discrete spots.[6][7] By analyzing the positions and intensities of these spots, researchers can mathematically reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the positions of the atomic nuclei.[8]
Experimental Protocol: A Self-Validating Workflow
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The entire protocol is designed to ensure that the final structural model is a faithful and accurate representation of the molecule.
Step 1: Crystal Growth & Selection
-
Causality: A high-quality, single crystal free of significant defects, twinning, or internal strain is required to produce a sharp, well-resolved diffraction pattern.[7] The slow cooling of a saturated solution, slow evaporation of a solvent, or vapor diffusion are common methods to encourage the ordered molecular packing necessary for crystal formation.[10]
-
Protocol:
-
Dissolve the synthesized N-aryl aminopyrazole compound in a suitable solvent or solvent mixture to near saturation.
-
Employ a slow crystallization technique. For vapor diffusion, place this solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.
-
Allow the system to equilibrate slowly over days or weeks.
-
Using a microscope, select a transparent, well-formed crystal with sharp edges, ideally between 0.1 and 0.5 mm in its largest dimension.[7][11]
-
Step 2: Crystal Mounting & Data Collection
-
Causality: The crystal must be precisely centered in the X-ray beam and rotated to collect diffraction data from all possible orientations, ensuring a complete dataset.[6]
-
Protocol:
-
Carefully mount the selected crystal on a thin glass fiber or a loop with a non-interfering adhesive or oil.
-
Mount the fiber onto a goniometer head and place it on the diffractometer.
-
Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam (commonly from a Mo or Cu source).[11]
-
Execute a data collection strategy, which involves rotating the crystal and collecting a series of diffraction images on a 2D detector.[7]
-
Step 3: Structure Solution & Refinement
-
Causality: Raw diffraction data must be processed to determine the crystal's unit cell and then mathematically phased to generate an initial electron density map. This initial model is then refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction spots to determine their intensities and positions.
-
Use direct methods or Patterson methods to solve the "phase problem" and generate an initial structural model.
-
Refine the model using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like the R-factor.
-
Strengths and Limitations
-
Strengths:
-
Limitations:
-
Growing single crystals of sufficient quality and size can be a significant bottleneck.[13]
-
The structure represents a single crystal, which may not always be representative of the bulk material.
-
Part 2: The Practical Workhorse: Powder X-ray Diffraction (PXRD)
While SCXRD provides unparalleled detail, it requires a perfect single crystal. In drug development, materials are often produced as polycrystalline powders. Powder X-ray Diffraction (PXRD) is the go-to technique for analyzing these bulk samples.[14][15] It is less about discovering a new structure from first principles and more about characterization, identification, and quality control.[16]
The Principle of PXRD
In PXRD, a monochromatic X-ray beam illuminates a sample containing thousands of tiny, randomly oriented microcrystals.[13] For any given set of crystal lattice planes, a small fraction of these crystallites will be in the correct orientation to satisfy Bragg's Law and diffract the X-rays. Because of the random orientation, the diffracted beams form cones, which are detected as concentric rings.[17] The resulting 1D diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[15]
Experimental Protocol: Ensuring Representative Bulk Analysis
Step 1: Sample Preparation
-
Causality: The key assumption in PXRD is that the crystallites are randomly oriented. Proper sample preparation is crucial to avoid "preferred orientation," where crystallites align non-randomly, which can skew the relative intensities of the diffraction peaks.[18] A fine, uniform particle size is ideal.[19]
-
Protocol:
-
Gently grind the N-aryl aminopyrazole powder in a mortar and pestle to achieve a fine, homogeneous powder (typically <10 μm particle size).[18][19]
-
Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface.[20]
-
Alternatively, for small sample amounts, a low-background holder (e.g., a zero-background silicon wafer) can be used.[20]
-
Step 2: Data Collection
-
Causality: The instrument scans through a range of 2θ angles to detect all possible diffraction peaks for the given crystal structure.
-
Protocol:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 5° to 50°), step size, and scan speed.
-
Initiate the X-ray source and begin the scan, recording the intensity of diffracted X-rays at each 2θ step.
-
Step 3: Data Analysis
-
Causality: The resulting diffractogram is analyzed to identify the crystalline phases present and, in some cases, quantify them.
-
Protocol:
-
Phase Identification: Compare the experimental diffractogram to databases of known patterns (like the ICDD) to identify the crystalline phase(s).[14]
-
Polymorph Screening: Compare the pattern against reference patterns of known polymorphs of the N-aryl aminopyrazole to determine which solid form is present.[21][22]
-
Crystallinity Assessment: A sharp, well-defined pattern indicates a highly crystalline material, while a broad, featureless "halo" is characteristic of an amorphous solid.[17]
-
Strengths and Limitations
-
Strengths:
-
Limitations:
-
Provides much less structural detail than SCXRD; determining a structure ab initio from powder data is complex and often not possible for molecules of this complexity.[20]
-
Peak overlap can make it difficult to analyze multiphase mixtures.
-
Comparative Guide: SCXRD vs. PXRD
Choosing the right technique depends on the specific question being asked. The following table provides a direct comparison for applications involving N-aryl aminopyrazoles.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal (0.1-0.5 mm).[7][11] | A few milligrams of fine, polycrystalline powder.[13][20] |
| Principle | Diffraction from a single, oriented lattice.[6] | Diffraction from thousands of randomly oriented crystallites.[16][17] |
| Data Output | 3D map of diffraction spots.[24] | 1D pattern of intensity vs. 2θ angle ("fingerprint").[17] |
| Information Obtained | Precise atomic coordinates, bond lengths/angles, absolute stereochemistry.[6][8] | Crystalline phase identity, polymorphism, degree of crystallinity, lattice parameters.[15][21] |
| Primary Use Case | De novo structure determination, structure-based drug design.[9] | Quality control, polymorph screening, stability studies, batch-to-batch consistency.[22] |
| Key Challenge | Growing a suitable single crystal.[13] | Preferred orientation in the sample can affect data quality.[18] |
Part 3: Deeper Insights with Hirshfeld Surface Analysis
Obtaining the 3D structure from SCXRD is only the first step. To understand why an N-aryl aminopyrazole packs in a particular way—a critical factor for properties like solubility and stability—we must analyze the intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.[25][26]
The Principle of Hirshfeld Analysis
The Hirshfeld surface is a unique 3D surface for a molecule within a crystal.[27] It is defined as the boundary where the electron contribution from the molecule of interest is equal to the contribution from all neighboring molecules.[27] This surface can then be color-coded based on various properties, most commonly the normalized contact distance (dnorm), which highlights regions of intermolecular contact.[25][28]
-
Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), typically representing hydrogen bonds or other strong interactions.[26][29]
-
White areas represent contacts at approximately the van der Waals separation.[29]
-
Blue areas indicate regions with no significant intermolecular contacts.[25]
Methodology and Data Interpretation
The analysis uses the Crystallographic Information File (CIF) generated by the SCXRD experiment as its input.
Workflow:
-
Input: Load the CIF file of the N-aryl aminopyrazole into a program like CrystalExplorer.[25]
-
Surface Generation: Calculate the Hirshfeld surface for the molecule.
-
Mapping: Map the dnorm property onto the surface to visualize close contacts.
-
Fingerprint Plots: Generate 2D "fingerprint plots." These are histograms plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[30] These plots provide a quantitative summary of the types and relative importance of different intermolecular contacts (e.g., H···H, C···H, N···H).[25][30]
Application to N-aryl Aminopyrazoles: For N-aryl aminopyrazoles, this analysis is crucial for identifying the key hydrogen bonds from the amino group and pyrazole nitrogens, as well as weaker but significant interactions like C-H···π stacking involving the aryl rings. Understanding this interaction landscape is vital for crystal engineering and predicting solid-state properties.[31]
Case Study: Quantifying Intermolecular Contacts
The following table, based on published analyses of aminopyrazole derivatives, illustrates the typical output from a Hirshfeld analysis, quantifying the percentage contribution of different interactions to the overall crystal packing.
| Intermolecular Contact Type | Percentage of Hirshfeld Surface (%) | Significance for N-aryl Aminopyrazoles |
| O···H / H···O | 32.6% | Represents strong N-H···O or O-H···N hydrogen bonds, often the primary drivers of the crystal packing.[26] |
| H···H | 38.2% | Typically the largest contributor, representing ubiquitous van der Waals contacts.[26] |
| C···H / H···C | 14.1% | Indicates C-H···π interactions between aryl rings and other parts of the molecule, crucial for stabilizing the packing.[26] |
| N···H / H···N | 12.9% | Highlights hydrogen bonds involving the pyrazole and amino nitrogens, key for forming dimers or chains.[26] |
Note: Percentages are representative and taken from a study on a related aminopyrazole complex for illustrative purposes.[26]
Conclusion
The structural characterization of N-aryl aminopyrazoles is a multi-faceted process where each technique provides a unique and complementary piece of the puzzle.
-
Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the exact molecular structure, providing the essential atomic-level blueprint for structure-based drug design.[32]
-
Powder X-ray Diffraction (PXRD) serves as the practical workhorse for the pharmaceutical scientist, ensuring the correct solid form is used, monitoring stability, and maintaining quality control of the bulk drug substance.
-
Hirshfeld Surface Analysis bridges the gap between the molecular structure and the bulk properties, offering profound insights into the intermolecular forces that govern crystal packing and, by extension, the physicochemical behavior of the final drug product.
By judiciously applying these three techniques in concert, researchers and drug developers can gain a comprehensive understanding of their N-aryl aminopyrazole candidates, accelerating their journey from chemical entities to potentially life-changing therapeutics.
References
-
Tahir, M. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
-
Benmohammed, A., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. UCSB MRSEC. Available at: [Link]
-
Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules. Available at: [Link]
-
Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
University of Western Australia. (n.d.). Fingerprint Plots. CrystalExplorer. Available at: [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris.com. Available at: [Link]
-
Ono, T. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications. Available at: [Link]
-
Furet, P., et al. (2007). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Drawell. (2023). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Drawell.com. Available at: [Link]
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Rigaku. (n.d.). Single Crystal Diffraction. Rigaku Application Note. Available at: [Link]
-
ResearchGate. (2024). How the diffraction pattern of single crystal is different from the polycrystalline? ResearchGate. Available at: [Link]
-
de Kloe, G. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available at: [Link]
-
Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
ITWG. (2016). on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. Available at: [Link]
-
SETSCI. (n.d.). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. Available at: [Link]
-
An, S., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Drawell. (2024). XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell.com. Available at: [Link]
-
Grepioni, F., & Braga, D. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]
-
AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics.com. Available at: [Link]
-
MIT. (n.d.). Basics of X-Ray Powder Diffraction. MIT OpenCourseWare. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum.com. Available at: [Link]
-
Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. FZU.cz. Available at: [Link]
-
Retsch. (2017). Sample Preparation for X-Ray Diffraction Analysis. Retsch.com. Available at: [Link]
-
Soliman, M. (2023). Hirschfeld surface of crystals. YouTube. Available at: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Rius, J. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Institute of Earth Sciences Jaume Almera. Available at: [Link]
-
Papatriantafyllopoulou, C., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry. Available at: [Link]
-
University of Western Australia. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. X-ray single-crystal diffraction | FZU [fzu.cz]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. syrris.com [syrris.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. excillum.com [excillum.com]
- 13. azooptics.com [azooptics.com]
- 14. nf-itwg.org [nf-itwg.org]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. retsch.com [retsch.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. mcgill.ca [mcgill.ca]
- 21. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. researchgate.net [researchgate.net]
- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. crystalexplorer.net [crystalexplorer.net]
- 28. set-science.com [set-science.com]
- 29. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 30. crystalexplorer.net [crystalexplorer.net]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
A Structural and Mechanistic Comparison of 1-(4-fluorophenyl)-1H-pyrazol-4-amine and Celecoxib in the Context of COX-2 Inhibition
This guide provides an in-depth comparative analysis of the well-established selective COX-2 inhibitor, Celecoxib, and the structurally related compound, 1-(4-fluorophenyl)-1H-pyrazol-4-amine. The objective is to dissect their structural nuances, infer potential mechanisms of action, and provide the experimental framework necessary for empirical validation. This document is intended for researchers and professionals in drug discovery and pharmacology who are focused on the development of novel anti-inflammatory agents.
Introduction: The Quest for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins.[1] Two primary isoforms exist: COX-1, a constitutive enzyme vital for physiological functions like maintaining the gastric mucosa, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] However, non-selective NSAIDs inhibit both isoforms, leading to therapeutic anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastrointestinal ulceration (via COX-1 inhibition).[2][4]
This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while minimizing gastric complications.[4][5] Celecoxib (Celebrex®) is a prototypical coxib, featuring a diaryl-substituted pyrazole scaffold.[6][7] This guide compares Celecoxib with 1-(4-fluorophenyl)-1H-pyrazol-4-amine, a compound sharing the core pyrazole structure but differing in key functional groups that are critical for biological activity and selectivity. While extensive data exists for Celecoxib, the biological profile of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is not well-documented; therefore, this comparison will leverage established structure-activity relationships (SAR) to hypothesize its potential as a COX inhibitor.
Structural and Physicochemical Analysis
A direct comparison of the molecular architecture of these two compounds reveals fundamental differences that are expected to govern their interaction with the COX enzyme active site.
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[6][8] Its structure is characterized by:
-
A central 1,5-diaryl pyrazole ring.
-
A p-sulfonamide (-SO2NH2) group on one of the phenyl rings. This moiety is crucial for its COX-2 selectivity.[5][9]
-
A trifluoromethyl (-CF3) group on the pyrazole ring, which contributes to its binding affinity.[8]
1-(4-fluorophenyl)-1H-pyrazol-4-amine is a simpler pyrazole derivative. Its key features include:
-
A 1-phenyl pyrazole core.
-
A fluoro (-F) substituent on the phenyl ring.
-
An amine (-NH2) group directly attached to the pyrazole ring at position 4.
The most striking difference is the absence of the bulky, acidic sulfonamide group in 1-(4-fluorophenyl)-1H-pyrazol-4-amine and the presence of a smaller, basic exocyclic amine group. This single substitution is predicted to dramatically alter its binding mode and selectivity profile compared to Celecoxib.
Comparative Physicochemical Properties
The table below summarizes the key physicochemical properties of both compounds, derived from publicly available data.
| Property | Celecoxib | 1-(4-fluorophenyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[7] | C₉H₈FN₃[10] |
| Molecular Weight | 381.38 g/mol [11] | 177.18 g/mol [10] |
| Chemical Structure | ||
| pKa | ~11.1 (sulfonamide moiety)[12] | Not experimentally determined |
| LogP | 3.5[12] | 1.3 (Predicted)[10] |
| Water Solubility | Practically insoluble (3-7 µg/mL)[13] | Not experimentally determined |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[7] | 1-(4-fluorophenyl)pyrazol-4-amine[10] |
Mechanism of Action and Comparative Binding Mode
The selectivity of Celecoxib for COX-2 is a direct result of structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 20% larger and features a hydrophilic side pocket that is absent in COX-1.[2][5]
Celecoxib's Binding Mechanism: Celecoxib exploits this structural difference with remarkable precision. Its polar sulfonamide side chain inserts into the hydrophilic side pocket of COX-2, forming key hydrogen bonds with residues such as Arg513, His90, and Gln192.[5][14] The trifluoromethyl group interacts with a hydrophobic region of the main channel.[15] This specific, multi-point interaction anchors the molecule firmly within the COX-2 active site, leading to potent and selective inhibition.[5][9]
Hypothesized Binding of 1-(4-fluorophenyl)-1H-pyrazol-4-amine: Lacking the critical sulfonamide moiety, 1-(4-fluorophenyl)-1H-pyrazol-4-amine cannot engage the COX-2-selective side pocket in the same manner. Its smaller size and the presence of a basic amine group instead of an acidic sulfonamide suggest a completely different binding orientation. It may act as a non-selective inhibitor by binding only within the main cyclooxygenase channel, common to both isoforms, or it may fail to inhibit the enzyme altogether. The exocyclic amine could potentially form hydrogen bonds, but its inability to access the side pocket makes high selectivity for COX-2 unlikely.
Caption: Comparative binding modes within the COX-2 active site.
Biological Activity and Selectivity
The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), with a lower value indicating higher potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | 15 - 25 | 0.04 - 0.28 | > 50 - 400+[2][5][16] |
| 1-(4-fluorophenyl)-1H-pyrazol-4-amine | Data Not Available | Data Not Available | Data Not Available |
While no direct inhibitory data exists for 1-(4-fluorophenyl)-1H-pyrazol-4-amine, studies on other pyrazole derivatives confirm the scaffold's potential for COX inhibition.[16][17][18] However, these studies consistently highlight that potent and selective inhibition is achieved through specific substitutions, such as the sulfonamide or a bioisosteric equivalent, that can occupy the COX-2 side pocket.[19] The absence of such a group in 1-(4-fluorophenyl)-1H-pyrazol-4-amine strongly suggests it would possess significantly lower potency and/or selectivity than Celecoxib. Empirical testing is required for confirmation.
The Cyclooxygenase-2 (COX-2) Signaling Pathway
Both compounds, if active, would intervene in the same biochemical pathway. Upon inflammatory stimuli (e.g., cytokines, LPS), cellular phospholipases release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of pro-inflammatory prostaglandins (e.g., PGE₂) that mediate pain, fever, and swelling.[9][20] Selective COX-2 inhibitors block this pathway at the initial conversion step.
Caption: The COX-2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
To empirically determine and compare the inhibitory activity and selectivity of compounds like 1-(4-fluorophenyl)-1H-pyrazol-4-amine against Celecoxib, a fluorometric in vitro COX inhibitor screening assay is a standard and reliable method.[20][21][22]
Objective:
To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[23]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[22]
-
COX Probe (e.g., Amplex Red)[24]
-
Heme cofactor[23]
-
Arachidonic Acid (substrate)[23]
-
Test Compounds (Celecoxib, 1-(4-fluorophenyl)-1H-pyrazol-4-amine) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Plate Setup:
-
Design the plate map to include wells for:
-
Enzyme Control (EC): Contains enzyme and DMSO vehicle, representing 100% activity.
-
Inhibitor Control (IC): Contains enzyme and a known inhibitor (Celecoxib).
-
Test Compound Wells: Contain enzyme and serial dilutions of the test compound.
-
Background Wells: Contain all reagents except the enzyme.
-
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the reagents in the following order: i. 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and Heme). ii. 10 µL of the appropriate 10X Test Compound dilution or DMSO vehicle. iii. 10 µL of diluted COX-1 or COX-2 enzyme solution.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.[23]
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[20]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25-37°C.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 10-20 minutes.[22]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).
-
Caption: Experimental workflow for an in vitro COX inhibition assay.
Conclusion
The comparative analysis between Celecoxib and 1-(4-fluorophenyl)-1H-pyrazol-4-amine underscores the principle that subtle changes in chemical structure can lead to profound differences in biological activity.
-
Celecoxib is a highly optimized and potent selective COX-2 inhibitor. Its efficacy is rooted in a specific three-dimensional structure featuring a sulfonamide group that perfectly complements a unique hydrophilic side pocket in the COX-2 active site. This structural feature is the primary determinant of its high selectivity over COX-1.
-
1-(4-fluorophenyl)-1H-pyrazol-4-amine , while sharing a pyrazole scaffold common to many anti-inflammatory agents, lacks the essential structural motifs required for potent and selective COX-2 inhibition as seen in Celecoxib. The substitution of the bulky, acidic sulfonamide with a small, basic amine group fundamentally alters its potential interaction with the enzyme. It is hypothesized that this compound will either be a weak, non-selective inhibitor or inactive as a COX inhibitor.
References
- Wikipedia. Celecoxib. [URL: https://en.wikipedia.org/wiki/Celecoxib]
- Study.com. Celecoxib: Mechanism of Action & Structure. [URL: https://study.com/learn/lesson/celecoxib-mechanism-of-action-structure.html]
- News-Medical.net. Celebrex (Celecoxib) Pharmacology. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
- StatPearls - NCBI Bookshelf. Celecoxib. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]
- U.S. Food and Drug Administration. CELEBREX celecoxib capsules Cardiovascular Risk. [URL: https://www.accessdata.fda.
- BOC Sciences. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. [URL: https://www.bocsci.
- PubMed. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. [URL: https://pubmed.ncbi.nlm.nih.gov/25064273/]
- PubChem - NIH. Celecoxib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2662]
- Amrita Vishwa Vidyapeetham. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. [URL: https://www.amrita.
- BenchChem. Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. [URL: https://www.benchchem.
- PubMed. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. [URL: https://pubmed.ncbi.nlm.nih.gov/22464192/]
- RxList. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. [URL: https://www.rxlist.com/celebrex-drug.htm]
- Taylor & Francis Online. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2282279]
- ResearchGate. Chemical structure of celecoxib. [URL: https://www.researchgate.net/figure/Chemical-structure-of-celecoxib_fig1_328704289]
- PubMed. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/38836561/]
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [URL: https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [URL: https://bpsbioscience.
- IUCr Journals. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. [URL: https://journals.iucr.org/d/issues/2025/03/00/di5011/index.html]
- PubChemLite. 1-(4-fluorophenyl)-1h-pyrazol-4-amine. [URL: https://pubchemlite.org/compound/1-(4-fluorophenyl)-1h-pyrazol-4-amine_43531715]
- ResearchGate. Data of the crystal structures of COX-2. [URL: https://www.researchgate.net/figure/Data-of-the-crystal-structures-of-COX-2-ES1-ES9-used-in-this-study_tbl1_354145952]
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/701050/cox-2-(human)-inhibitor-screening-assay-kit]
- ResearchGate. Crystal binding mode of (A) celecoxib, and predicted binding... [URL: https://www.researchgate.net/figure/Crystal-binding-mode-of-A-celecoxib-and-predicted-binding-mode-of-B-compound-3_fig3_378056230]
- PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/16526916/]
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/399/081/mak399-ms.pdf]
- PMC - NIH. Crystal structure of rofecoxib bound to human cyclooxygenase-2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157452/]
- PubChemLite. N-(4-fluorophenyl)-1h-pyrazol-4-amine. [URL: https://pubchemlite.org/compound/N-(4-fluorophenyl)-1h-pyrazol-4-amine_125449555]
- PMC - NIH. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041420/]
- MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [URL: https://www.mdpi.com/1422-8599/2021/1/10100]
- Sigma-Aldrich. 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1h-pyrazol-5-amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/l318086]
- RSC Publishing. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [URL: https://www.rsc.
- PMC - NIH. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764024/]
- Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. [URL: https://www.semanticscholar.org/paper/Synthesis-and-in-vitro-antimicrobial-evaluation-of-El-Saghier-Khaled/7c97a783685c88b02223c65c92849b2915cd669b]
- EPA. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID60404520]
- BenchChem. A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition. [URL: https://www.benchchem.com/comparative-guides/ethyl-4-(1h-pyrazol-1-yl)
- Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [URL: https://pubmed.ncbi.nlm.nih.gov/21295066/]
- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. [URL: https://www.ossila.com/products/1-3-fluorophenyl-1h-pyrazole-4-carbaldehyde]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 4. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 9. news-medical.net [news-medical.net]
- 10. PubChemLite - 1-(4-fluorophenyl)-1h-pyrazol-4-amine (C9H8FN3) [pubchemlite.lcsb.uni.lu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A-Comprehensive-Guide-to-the-Safe-Handling-of-1-(4-fluorophenyl)-1H-pyrazol-4-amine
Welcome to your essential guide for the safe handling and disposal of 1-(4-fluorophenyl)-1H-pyrazol-4-amine. In the fast-paced environment of drug discovery and development, a strong foundation in laboratory safety is not just a regulatory requirement; it is the bedrock of scientific integrity and reproducible results. This document provides a robust framework for managing the risks associated with this compound, ensuring the protection of both personnel and research outcomes.
The protocols outlined herein are built upon the R.A.M.P. principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[1][2][3] This approach moves beyond a simple checklist, fostering a proactive safety culture that is integral to innovative research.
Hazard Identification and Risk Assessment
While specific toxicological data for 1-(4-fluorophenyl)-1H-pyrazol-4-amine is not extensively documented, a thorough risk assessment can be conducted by examining its structural motifs: a fluorinated aromatic ring, a pyrazole core, and an amine group. This analysis suggests that the compound should be handled as potentially hazardous.
Structural Analogs and Potential Hazards:
-
Aromatic Amines: This class of compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Pyrazole Derivatives: Some pyrazole compounds are known to be toxic.
-
Organofluorine Compounds: Halogenated organic compounds require special handling and disposal considerations.[5][6]
Based on these considerations, the following potential hazards should be assumed:
| Hazard Category | Potential Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Skin Corrosion/Irritation | May cause skin irritation.[8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][9] |
| Specific Target Organ Toxicity | Prolonged or repeated exposure may cause organ damage. |
Every laboratory is required to have a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[10][11][12][13] All personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they handle.[10][12][13]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following PPE is mandatory when handling 1-(4-fluorophenyl)-1H-pyrazol-4-amine.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[14]
-
Hand Protection: Chemical-resistant gloves are essential. Given the aromatic amine structure, double gloving with nitrile gloves is a recommended best practice. Gloves should be inspected before use and changed immediately if contamination is suspected.[15][16]
-
Body Protection: A laboratory coat that fastens to the neck and has long sleeves is required.[17] For larger quantities or when there is a risk of significant spillage, a chemically resistant apron or coveralls should be worn.[18]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][19] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, and a formal respiratory protection program must be in place as per OSHA guidelines.[14][20]
Operational Handling Protocol: A Step-by-Step Approach
Adherence to a standardized operating procedure is crucial for safety and experimental consistency.
Preparation and Weighing:
-
Designated Area: All handling of 1-(4-fluorophenyl)-1H-pyrazol-4-amine should occur in a designated area within a chemical fume hood.[20]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Aliquotting: If preparing solutions, add the solvent to the solid slowly to avoid splashing.
Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.
-
Temperature Control: Be mindful of reaction temperatures, as increased temperatures can lead to increased volatilization.
-
Avoid Contamination: Do not allow the compound to come into contact with incompatible materials, such as strong oxidizing agents.[21]
Spill and Emergency Procedures
Preparation is key to effectively managing unexpected events.
In Case of a Spill:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and laboratory safety officer.
-
Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.[22]
-
Cleanup: Wear appropriate PPE, including respiratory protection, during cleanup. The collected waste should be placed in a sealed, labeled container for hazardous waste disposal.[22]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[21] Remove contaminated clothing.[22]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[7]
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.
-
Segregation: 1-(4-fluorophenyl)-1H-pyrazol-4-amine and any materials contaminated with it are considered halogenated organic waste.[5][6] This waste stream must be segregated from non-halogenated waste.[23][24]
-
Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.[6][23][24] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[23]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Never pour chemical waste down the drain.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of 1-(4-fluorophenyl)-1H-pyrazol-4-amine.
Caption: Workflow for the safe handling of 1-(4-fluorophenyl)-1H-pyrazol-4-amine.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Content Creation. [Link]
-
WASTE MANAGEMENT. Bucknell University. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
-
Doing Things Safely. American Chemical Society. [Link]
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
-
ACS publishes Guidelines for Secondary School Laboratory Safety. ChemEd X. [Link]
-
INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc.. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Emergency Response & PPE - Ammonia Refrigeration PSM. Compliance Solutions. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
-
From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. [Link]
Sources
- 1. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 2. acs.org [acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. download.basf.com [download.basf.com]
- 15. indofinechemical.com [indofinechemical.com]
- 16. tandfonline.com [tandfonline.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 19. acs.org [acs.org]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
